3-(2-bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-21-12-16(11-20-21)15-6-4-10-22(13-15)18(23)9-8-14-5-2-3-7-17(14)19/h2-3,5,7,11-12,15H,4,6,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBBTCLBZHRNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of the compound typically involves a reaction between 2-bromobenzaldehyde and 3-(1-methyl-1H-pyrazol-4-yl)piperidine in the presence of appropriate catalysts. The process may include various steps such as condensation and cyclization, resulting in the formation of the desired ketone structure.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various pathogens.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| Ciprofloxacin | 0.5 | 0.6 | Bactericidal |
| Ketoconazole | 0.8 | 1.0 | Fungicidal |
Findings : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Cytotoxicity and Safety
In vitro studies have assessed the cytotoxicity of the compound using hemolytic activity assays. Results indicated low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial growth, such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes range from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, indicating potent inhibitory effects .
Case Studies
Several studies have focused on the biological implications of pyrazole derivatives:
- Study on Antibacterial Properties : A study evaluated a series of pyrazole derivatives, including those structurally similar to our compound, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Evaluation : Another investigation highlighted the antifungal properties of pyrazole-based compounds, showing efficacy against common fungal strains with MIC values lower than those of standard antifungal agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Motifs
The compound shares key structural features with several derivatives documented in the evidence:
Physicochemical Properties
- Rotamerism : Similar to compounds 33–36 in , the amide bond in the piperidine-propan-1-one linkage may exhibit rotamerism, leading to complex NMR spectra (1:1 rotameric mixtures observed in ).
Q & A
Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Amide bond formation between the bromophenyl precursor and the piperidine-pyrazole moiety under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Catalysis : Use of coupling agents like EDCI/HOBt or Pd-based catalysts for cross-coupling reactions to enhance yields (e.g., Suzuki-Miyaura for pyrazole functionalization) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Optimization Strategies : - Monitor reactions via TLC or HPLC to track intermediate formation .
- Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to improve solubility and reduce side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR to verify the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the piperidine-pyrazole moiety (δ 2.5–3.5 ppm for piperidine CH, δ 7.9 ppm for pyrazole C-H) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H] ~459.3 Da) and fragmentation patterns matching the bromine isotope signature .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the piperidine ring conformation (e.g., chair vs. boat) and bromophenyl orientation .
Q. How can researchers ensure purity during synthesis, and what thresholds are acceptable for biological assays?
Methodological Answer:
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). A purity ≥95% is required for in vitro assays .
- Impurity Profiling : Identify byproducts (e.g., dehalogenated derivatives or unreacted intermediates) via LC-MS/MS .
- Handling Bromine : Ensure inert conditions to prevent debromination, a common side reaction in aryl bromide-containing compounds .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved biological activity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the pyrazole ring’s interaction with hydrophobic pockets and the bromophenyl group’s role in π-π stacking .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft’s E) parameters of substituents on the piperidine ring to predict activity trends .
- MD Simulations : Assess the stability of the compound-protein complex over 100-ns trajectories to identify critical binding residues .
Q. How should researchers resolve contradictions in spectroscopic data between batches?
Methodological Answer:
- Root-Cause Analysis : Compare NMR spectra for batch-specific impurities (e.g., residual solvents like DMSO-d at δ 2.5 ppm) .
- Crystallographic Validation : If NMR data conflicts (e.g., unexpected diastereomer signals), resolve via single-crystal X-ray diffraction to confirm spatial arrangement .
- Isotopic Labeling : Use -labeled pyrazole precursors to trace unexpected peaks in complex spectra .
Q. What strategies are effective for evaluating the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate intrinsic clearance (Cl) using the half-life method .
- Metabolite Identification : Use high-resolution LC-QTOF to detect Phase I (oxidation, debromination) and Phase II (glucuronidation) metabolites .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related pathways) .
- Chemical Proteomics : Use click chemistry to attach biotin tags and pull down target proteins for identification via mass spectrometry .
- Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects (e.g., using ATP-Glo assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
